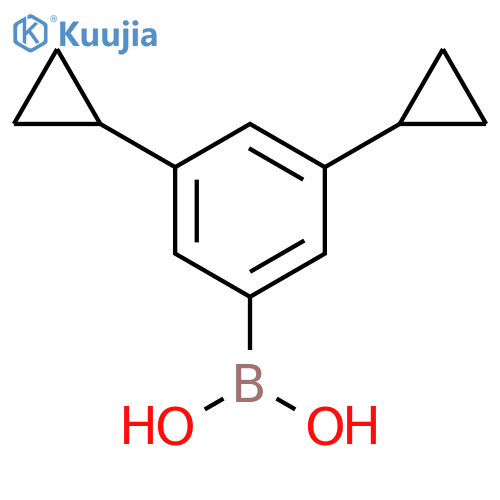

Cas no 2225172-67-6 (3,5-Dicyclopropylphenylboronic acid)

2225172-67-6 structure

商品名:3,5-Dicyclopropylphenylboronic acid

3,5-Dicyclopropylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 3,5-Dicyclopropylphenylboronic acid

- SCHEMBL3787015

- 2225172-67-6

- (3,5-dicyclopropylphenyl)boronic acid

- G86860

- 3,5-Dicyclopropylphenylboronic acid

-

- インチ: 1S/C12H15BO2/c14-13(15)12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9,14-15H,1-4H2

- InChIKey: LSKFBXLJRLUIPP-UHFFFAOYSA-N

- ほほえんだ: C1(B(O)O)=CC(C2CC2)=CC(C2CC2)=C1

計算された属性

- せいみつぶんしりょう: 202.1165099g/mol

- どういたいしつりょう: 202.1165099g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

3,5-Dicyclopropylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D904982-25mg |

3,5-Dicyclopropylphenylboronic acid |

2225172-67-6 | 95% | 25mg |

¥2,790.00 | 2022-01-12 |

3,5-Dicyclopropylphenylboronic acid 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

2225172-67-6 (3,5-Dicyclopropylphenylboronic acid) 関連製品

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量